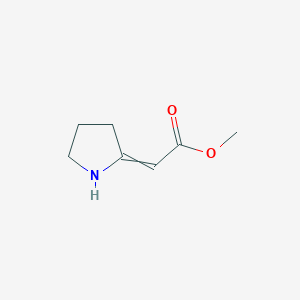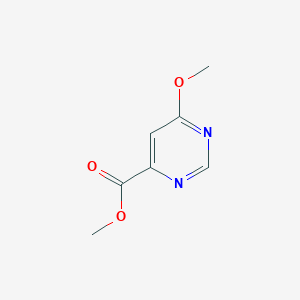
Methyl 6-methoxypyrimidine-4-carboxylate
Vue d'ensemble
Description
“Methyl 6-methoxypyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 1244019-84-8 . It has a molecular weight of 168.15 and its IUPAC name is methyl 6-methoxypyrimidine-4-carboxylate . The compound is in solid form .
Molecular Structure Analysis
The InChI code for “Methyl 6-methoxypyrimidine-4-carboxylate” is1S/C7H8N2O3/c1-11-6-3-5 (7 (10)12-2)8-4-9-6/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Methyl 6-methoxypyrimidine-4-carboxylate” is a solid compound . Its molecular weight is 168.15 .Applications De Recherche Scientifique
1. Structural Analysis and Synthesis
Methyl 6-methoxypyrimidine-4-carboxylate and its derivatives have been a subject of structural analysis and synthesis in various research contexts. The crystal and molecular structures of derivatives like methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were studied, emphasizing their relevance in antitubercular agent synthesis and understanding the structural intricacies of such compounds (Richter et al., 2023). Furthermore, studies on the synthesis of related compounds, like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, reveal the intricate steps and conditions needed for such syntheses, showcasing the compound's relevance in the synthesis of complex molecules, including those with applications in receptor antagonism (Hirokawa et al., 2000).
2. Application in NMR Spectroscopy and Structural Identification
The compound and its derivatives are also utilized in analytical methods like NMR spectroscopy to elucidate the structure of complex molecules. For instance, the one‐bond chlorine‐isotope effect in 13C NMR was effectively used for identifying chlorinated carbons in structures related to methyl 6-methoxypyrimidine-4-carboxylate, indicating its application in solving structural problems in chlorinated compounds (Irvine et al., 2008).
3. Role in Synthesis of Biologically Active Derivatives
Methyl 6-methoxypyrimidine-4-carboxylate derivatives are pivotal in synthesizing biologically active molecules. The synthesis of specific derivatives indicates their role as intermediates in the creation of compounds with potential receptor antagonist activities. For instance, an efficient synthesis pathway was developed for a derivative, highlighting its importance as a carboxylic acid moiety of potent dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonist (Horikawa et al., 2001).
4. Catalytic Applications and Chemical Reactions
The compound's derivatives have been involved in catalytic processes and chemical reactions, indicating their versatility in organic synthesis. For example, studies on the lipase-catalyzed kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates reveal the potential application of these derivatives in producing enantiomerically pure compounds, vital in pharmaceuticals and other industries (Andzans et al., 2013).
5. Potential Antiviral Applications
Some studies suggest the potential application of methyl 6-methoxypyrimidine-4-carboxylate derivatives in the development of antiviral compounds. For instance, the synthesis and evaluation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, derivatives of methyl 6-methoxypyrimidine-4-carboxylate, demonstrated inhibitory activity against retrovirus replication in cell culture, hinting at the potential therapeutic applications of these compounds (Hocková et al., 2003).
6. Utility in Investigating Tautomerization and Hydrogen Bonding
Methyl 6-methoxypyrimidine-4-carboxylate derivatives are instrumental in studying fundamental chemical processes such as tautomerization and hydrogen bonding. The investigation into the amino-imino tautomerization of amino-methoxypyrimidines with acetic acid, and the effects of the methoxy group on these processes, underscores the compound's utility in understanding the chemical behavior and properties of complex molecular systems (Kitamura et al., 2007).
Propriétés
IUPAC Name |
methyl 6-methoxypyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-3-5(7(10)12-2)8-4-9-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNWYNQPUWVBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



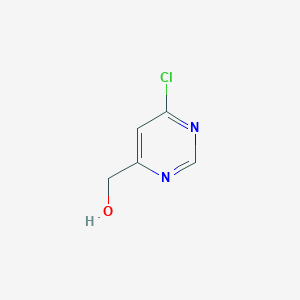

![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)

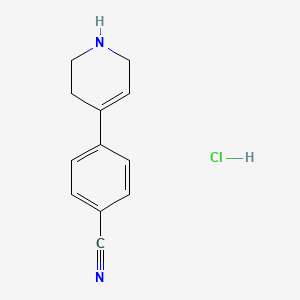


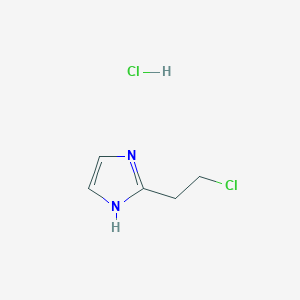
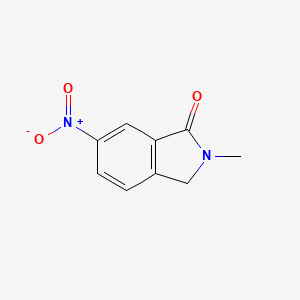


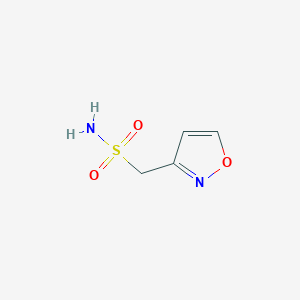
![5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1429760.png)
